Melilotic anhydride
CAS No.: 63938-14-7
Cat. No.: VC19433294
Molecular Formula: C18H14O5
Molecular Weight: 310.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63938-14-7 |
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Molecular Formula | C18H14O5 |
Molecular Weight | 310.3 g/mol |
IUPAC Name | [(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C18H14O5/c19-15-7-3-1-5-13(15)9-11-17(21)23-18(22)12-10-14-6-2-4-8-16(14)20/h1-12,19-20H/b11-9+,12-10+ |
Standard InChI Key | RRNUBUJUSVRJSQ-WGDLNXRISA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O |
Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Melilotic anhydride is systematically named [(E)-3-(2-hydroxyphenyl)prop-2-enoyl] (E)-3-(2-hydroxyphenyl)prop-2-enoate, reflecting its dimeric structure formed via dehydration of two melilotic acid molecules . Its molecular formula corresponds to a molar mass of 310.3 g/mol, as computed by PubChem’s atomic composition analysis . The compound’s CAS registry number, 63938-14-7, and DSSTox Substance ID (DTXSID101031649) provide standardized identifiers for regulatory and database referencing .
Stereochemical Features
The anhydride adopts an E (trans) configuration at both propenoyl double bonds, as evidenced by its InChIKey (RRNUBUJUSVRJSQ-WGDLNXRISA-N) and SMILES notation (C1=CC=C(C(=C1)/C=C/C(=O)OC(=O)/C=C/C2=CC=CC=C2O)O) . XLogP3-AA calculations estimate a partition coefficient of 3.4, indicating moderate hydrophobicity, while its two hydrogen bond donors and five acceptors suggest limited solubility in polar solvents .
Table 1: Key Computed Physicochemical Properties of Melilotic Anhydride
Historical Synthesis and Isolation Methods
Early Isolation from Melilotus Species
Physicochemical Behavior and Stability
Thermal and Hydrolytic Stability
As a cyclic anhydride, the compound undergoes hydrolysis in aqueous environments, regenerating melilotic acid. Kinetic studies (though sparse) suggest a hydrolysis half-life of ~12 hours in neutral water at 25°C, accelerating under alkaline conditions . Thermal gravimetric analysis (TGA) indicates decomposition onset at 220°C, with complete breakdown by 300°C, releasing and phenolic volatiles .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorbance at 1,770 cm (C=O stretching of anhydride) and 3,400 cm (O-H stretching of phenolic groups) .
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NMR: NMR (CDCl) displays doublets at δ 7.8–7.6 ppm (trans-vinylic protons) and a multiplet at δ 6.9–6.7 ppm (aromatic hydrogens) .
Historical and Niche Applications
Role in Coumarin Pathway Research
Early 20th-century agronomists hypothesized that melilotic anhydride served as an intermediate in coumarin biosynthesis, though subsequent studies identified o-coumaric acid as the direct precursor . Frost-damaged Melilotus plants exhibited elevated reducing sugars and coumarin levels, indirectly implicating anhydride-mediated pathways in stress responses .
Synthetic Organic Chemistry
The compound’s bifunctional reactivity (anhydride and phenolic groups) permits use in:
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Step-growth polymerization: Producing aromatic polyesters with high thermal stability.
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Peptide coupling: Activating carboxyl groups via mixed anhydride intermediates.
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